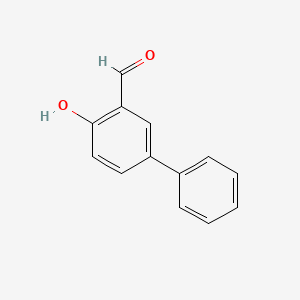

2-Hydroxy-5-phenylbenzaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-5-phenylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-phenylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUBSKHQFFCEMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483067 | |

| Record name | 2-hydroxy-5-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-63-3 | |

| Record name | 4-Hydroxy[1,1′-biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-5-phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-phenylbenzaldehyde from p-Phenylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Hydroxy-5-phenylbenzaldehyde, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, p-phenylphenol. This document details established ortho-formylation methodologies, providing adaptable experimental protocols and expected product characterization data.

Introduction

2-Hydroxy-5-phenylbenzaldehyde, also known as 5-phenylsalicylaldehyde, is a bifunctional aromatic compound featuring a reactive aldehyde and a phenolic hydroxyl group. This substitution pattern makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including Schiff bases, chalcones, and heterocyclic scaffolds, which are of significant interest in drug discovery and development. The synthesis of this compound via ortho-formylation of p-phenylphenol presents a direct and atom-economical approach. This guide focuses on two highly effective and regioselective methods: the Casnati-Skattebøl reaction (a magnesium-mediated formylation) and a modified Duff reaction.

Synthetic Methodologies

The introduction of a formyl group ortho to the hydroxyl group of a phenol can be achieved through several named reactions. For the specific conversion of p-phenylphenol to 2-Hydroxy-5-phenylbenzaldehyde, the following methods are of particular relevance due to their high ortho-selectivity and efficiency.

Casnati-Skattebøl Reaction: Magnesium-Mediated Ortho-Formylation

This method provides excellent regioselectivity for ortho-formylation and generally results in high yields.[1] The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with paraformaldehyde. A general, highly reliable procedure has been published in Organic Syntheses, which can be adapted for p-phenylphenol.[2]

Materials:

-

p-Phenylphenol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

1 N Hydrochloric Acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (e.g., argon or nitrogen), add anhydrous magnesium chloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

-

Solvent and Base Addition: Add anhydrous tetrahydrofuran to the flask, followed by the dropwise addition of triethylamine (2.0 equivalents). Stir the resulting mixture for 10-15 minutes at room temperature.

-

Substrate Addition: Add p-phenylphenol (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 75°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add diethyl ether. Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water. Care should be taken as gas evolution may occur during the acid wash.[2]

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-Hydroxy-5-phenylbenzaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water).

Modified Duff Reaction

The Duff reaction is a classic method for the formylation of phenols using hexamethylenetetramine (HMTA).[3] A modification using anhydrous trifluoroacetic acid (TFA) as both the solvent and catalyst has been shown to be effective for the mono-formylation of 4-substituted phenols.

Materials:

-

p-Phenylphenol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous Trifluoroacetic Acid (TFA)

-

4 M Hydrochloric Acid (HCl)

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-phenylphenol (1.0 equivalent) and hexamethylenetetramine (1.2 equivalents) in anhydrous trifluoroacetic acid.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Hydrolysis: After cooling to room temperature, carefully pour the reaction mixture into 4 M HCl. Heat the resulting mixture at reflux for 1 hour to hydrolyze the intermediate imine.

-

Work-up and Isolation: Cool the mixture and extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

| Parameter | 2-Hydroxy-5-phenylbenzaldehyde | Reference |

| Molecular Formula | C₁₃H₁₀O₂ | |

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 1761-63-3 | |

| Melting Point | 96-99 °C | |

| Appearance | Pale yellow solid | |

| ¹H NMR (CDCl₃, δ) | Expected: ~11.0 (s, 1H, OH), ~9.9 (s, 1H, CHO), 7.0-7.8 (m, 8H, Ar-H) | |

| ¹³C NMR (CDCl₃, δ) | Expected: Aldehyde carbonyl carbon ~196 ppm, aromatic carbons in the range of 115-160 ppm. | |

| IR (KBr, cm⁻¹) | Expected: ~3300-3100 (O-H stretch), ~2850, ~2750 (C-H stretch of aldehyde), ~1660 (C=O stretch) | |

| Mass Spectrum (EI) | Expected: M⁺ at m/z 198 |

Note: The expected spectroscopic data are based on typical values for similar aromatic aldehydes and phenols. Actual values may vary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathway for the ortho-formylation of p-phenylphenol.

Caption: A generalized experimental workflow for the synthesis and characterization.

References

In-Depth Technical Guide to 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylbenzaldehyde (CAS No: 1761-63-3), a versatile aromatic aldehyde with significant potential in various scientific and biomedical applications. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its established roles as a fluorescent probe and an antibacterial agent. The information is presented to support further research and development involving this compound.

Chemical and Physical Properties

2-Hydroxy-5-phenylbenzaldehyde is a biphenyl derivative characterized by a hydroxyl and a formyl group attached to one of the phenyl rings. This substitution pattern imparts unique chemical reactivity and photophysical properties to the molecule.

Table 1: Physicochemical Properties of 2-Hydroxy-5-phenylbenzaldehyde

| Property | Value | Reference |

| CAS Number | 1761-63-3 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Melting Point | 96-99 °C | [2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O | [1] |

Synthesis

A reliable method for the synthesis of 2-Hydroxy-5-phenylbenzaldehyde is through a Suzuki coupling reaction. This common cross-coupling method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound.

Experimental Protocol: Suzuki Coupling

This protocol is based on the synthesis of 2-Hydroxy-5-phenylbenzaldehyde from 5-bromo-2-hydroxybenzaldehyde and phenylboronic acid.[2]

Materials:

-

5-bromo-2-hydroxybenzaldehyde (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of DMF and water, 2:1, 6.0 mL)

-

Ethanol (for recrystallization)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).

-

Add the solvent mixture (DMF:H₂O, 2:1, 6.0 mL) to the flask.

-

Heat the reaction mixture at 80 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield 2-Hydroxy-5-phenylbenzaldehyde.

Diagram 1: Synthetic Workflow for 2-Hydroxy-5-phenylbenzaldehyde

Caption: Synthetic pathway for 2-Hydroxy-5-phenylbenzaldehyde via Suzuki coupling.

Applications

Fluorescent Probe for Amine and Thiosemicarbazide Detection

2-Hydroxy-5-phenylbenzaldehyde serves as a fluorescent probe for the detection of amines and thiosemicarbazides.[1] The underlying mechanism likely involves the formation of a Schiff base upon reaction of the aldehyde group with the primary amine of the analyte. This reaction leads to the formation of a more conjugated system, resulting in a change in the fluorescence properties of the molecule, allowing for qualitative and quantitative detection.

Diagram 2: Proposed Mechanism for Fluorescence Detection of Amines

Caption: Reaction of the probe with a primary amine to form a fluorescent Schiff base.

Antibacterial Activity

This compound has demonstrated antibacterial activity against both Gram-positive bacteria, Bacillus subtilis and Staphylococcus aureus.[1] While the precise mechanism of action has not been fully elucidated for this specific compound, the antimicrobial properties of phenolic aldehydes are often attributed to their ability to disrupt cell membranes, interfere with metabolic enzymes, or damage genetic material. Further research, including the determination of Minimum Inhibitory Concentration (MIC) values, is necessary to quantify its efficacy and explore its potential as a therapeutic agent.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and UV-Vis) for 2-Hydroxy-5-phenylbenzaldehyde are not widely available in the public domain. Researchers are encouraged to perform these analyses upon synthesis and purification to confirm the structure and purity of the compound.

Signaling Pathway Interactions

Currently, there is no published research detailing the interaction of 2-Hydroxy-5-phenylbenzaldehyde with specific cellular signaling pathways. This represents an open area for future investigation, particularly in the context of its antibacterial activity and any potential cytotoxic effects on mammalian cells.

Conclusion

2-Hydroxy-5-phenylbenzaldehyde is a compound with established utility as a fluorescent probe and potential as an antibacterial agent. This guide provides the foundational knowledge for its synthesis and application. Further research is warranted to fully characterize its physical properties, elucidate its mechanisms of action, and explore its broader potential in drug discovery and materials science.

References

Spectroscopic Profile of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Hydroxy-5-phenylbenzaldehyde, a biphenyl derivative of salicylaldehyde. Due to a lack of readily available experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. These predictions are derived from a comparative analysis of structurally analogous compounds, including 2-hydroxybenzaldehyde, biphenyl, 4-phenylphenol, and 2-hydroxy-5-methylbenzaldehyde. This guide also outlines standardized experimental protocols for acquiring such spectra and includes a visual representation of a general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Hydroxy-5-phenylbenzaldehyde. These values are estimations based on the known spectral characteristics of structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for 2-Hydroxy-5-phenylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | s | 1H | -OH |

| ~9.9 | s | 1H | -CHO |

| ~7.8 | d | 1H | H-6 |

| ~7.7 | dd | 1H | H-4 |

| ~7.6 | m | 2H | H-2', H-6' |

| ~7.4 | m | 2H | H-3', H-5' |

| ~7.3 | m | 1H | H-4' |

| ~7.1 | d | 1H | H-3 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 2-Hydroxy-5-phenylbenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C=O (aldehyde) |

| ~160 | C-2 (C-OH) |

| ~140 | C-1' |

| ~138 | C-5 |

| ~135 | C-4 |

| ~130 | C-6 |

| ~129 | C-2', C-6' |

| ~128 | C-3', C-5' |

| ~127 | C-4' |

| ~122 | C-1 |

| ~118 | C-3 |

Solvent: CDCl₃ or DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Hydroxy-5-phenylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | O-H stretch (phenolic) |

| 3030-3100 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (aldehyde) |

| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1480 | Medium | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (phenol) |

| 750-850 | Strong | C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for 2-Hydroxy-5-phenylbenzaldehyde

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |

| ~210 | High | Ethanol/Methanol | π → π |

| ~260 | Medium | Ethanol/Methanol | π → π |

| ~330 | Low | Ethanol/Methanol | n → π* |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of around 240 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

-

Prepare a dilute solution from the stock solution to obtain an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-600 nm.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a single-crystal X-ray diffraction study for 2-Hydroxy-5-phenylbenzaldehyde has not been reported in the publicly available scientific literature. Consequently, a definitive experimental crystal structure and its associated detailed crystallographic data are not available. This guide provides a comprehensive overview of the available information on 2-Hydroxy-5-phenylbenzaldehyde, including its synthesis and biological activity. In lieu of its specific crystal structure, this document presents the crystallographic data of a closely related compound, 2-Hydroxy-5-nitrobenzaldehyde, to offer insights into the molecular geometry and packing of similarly substituted benzaldehydes.

Introduction

2-Hydroxy-5-phenylbenzaldehyde is an aromatic organic compound with the chemical formula C₁₃H₁₀O₂. Its structure features a benzaldehyde core with a hydroxyl group at the 2-position and a phenyl group at the 5-position. This molecule is of interest due to its fluorescent properties and potential biological activities. It has been identified as a fluorescent probe for the detection of amines and thiosemicarbazides and has demonstrated antibacterial activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[1]

Proposed Synthesis of 2-Hydroxy-5-phenylbenzaldehyde

A potential synthetic workflow is outlined below:

References

Theoretical Insights into the Electronic Landscape of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of aromatic aldehydes, with a specific focus on 2-Hydroxy-5-phenylbenzaldehyde. Due to a lack of specific published theoretical studies on 2-Hydroxy-5-phenylbenzaldehyde, this paper leverages data from structurally analogous compounds, namely (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde and its derivatives, to illustrate the computational methodologies and expected electronic characteristics. This document details the standard computational protocols, summarizes key electronic parameters in structured tables, and visualizes the typical workflow and conceptual frameworks used in such theoretical investigations. The insights generated are crucial for understanding molecular reactivity, stability, and potential applications in drug design and materials science.

Introduction

2-Hydroxy-5-phenylbenzaldehyde is an aromatic compound of interest due to its potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a hydroxyl group, an aldehyde group, and a biphenyl system, suggests a rich electronic landscape that dictates its reactivity, intermolecular interactions, and photophysical properties. Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating these properties at a molecular level.

This guide outlines the standard theoretical protocols for investigating the electronic properties of such molecules and presents representative data derived from closely related compounds to provide a predictive framework for 2-Hydroxy-5-phenylbenzaldehyde.

Computational Methodology

The electronic properties of the analogous molecules were investigated using quantum chemical calculations based on Density Functional Theory (DFT). These methods provide a robust framework for predicting molecular geometries, electronic structures, and spectroscopic properties.

Geometry Optimization

The initial step in any theoretical study is the optimization of the molecule's ground-state geometry. This is typically performed using a specific functional and basis set. For the analogous compounds, calculations were performed using the Gaussian suite of programs.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p). This basis set is chosen to provide a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe the electron distribution, particularly for the lone pairs and π-systems.

Frequency Calculations

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Electronic Property Calculations

Once the optimized geometry is confirmed, a range of electronic properties are calculated to understand the molecule's behavior:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is used to identify regions that are prone to electrophilic and nucleophilic attack, as well as to understand hydrogen bonding interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Predicted Electronic Properties

The following tables summarize the key electronic properties calculated for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) and its oxime derivative (PDBO), which serve as proxies for 2-Hydroxy-5-phenylbenzaldehyde. These values were obtained using the B3LYP/6-311++G(d,p) level of theory.

Table 1: Frontier Molecular Orbital Energies and Related Properties

| Parameter | (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) | 2-hydroxy-5-(Phenyldiazenyl)benzaldehyde oxime (PDBO) |

| HOMO Energy (eV) | -6.514 | -6.270 |

| LUMO Energy (eV) | -2.696 | -2.509 |

| HOMO-LUMO Energy Gap (eV) | 3.818[1][2] | 3.760[3] |

| Ionization Potential (I) | 6.514 eV | 6.270 eV |

| Electron Affinity (A) | 2.696 eV | 2.509 eV |

| Electronegativity (χ) | 4.605 | 4.390 |

| Chemical Hardness (η) | 1.909 | 1.880 |

| Chemical Potential (μ) | -4.605 | -4.390 |

| Electrophilicity Index (ω) | 5.542 | 5.125 |

Data for PDHB and PDBO are used as representative examples.[2][3]

Table 2: Mulliken Atomic Charges (Selected Atoms)

| Atom | (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde (PDHB) |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | 0.45 |

| O (aldehyde) | -0.55 |

| C (aldehyde) | 0.25 |

Note: Specific Mulliken charge values for 2-Hydroxy-5-phenylbenzaldehyde would require dedicated calculations. The values presented are typical for similar functional groups.

Visualizing Theoretical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the standard workflow for a computational study of a molecule's electronic properties and the conceptual relationship between its structure and these properties.

Caption: A typical workflow for a computational chemistry study.

Caption: Relationship between molecular structure and electronic properties.

Discussion

The theoretical data from analogous molecules provide valuable predictive insights into the electronic properties of 2-Hydroxy-5-phenylbenzaldehyde.

-

Frontier Molecular Orbitals: The HOMO-LUMO energy gap for the analogous azo compounds is approximately 3.8 eV.[1][2][3] A molecule with a smaller frontier orbital gap is generally associated with higher chemical reactivity and lower kinetic stability.[1] It is expected that 2-Hydroxy-5-phenylbenzaldehyde will have a comparable energy gap, indicating a stable yet reactive molecule. The distribution of the HOMO and LUMO will likely be across the π-conjugated system of the biphenyl rings and the aldehyde group.

-

Molecular Electrostatic Potential: The MEP map is a powerful tool for predicting reactive sites. For 2-Hydroxy-5-phenylbenzaldehyde, the most negative potential (red/yellow regions) is anticipated around the oxygen atoms of the hydroxyl and aldehyde groups, making them susceptible to electrophilic attack. The most positive potential (blue regions) is expected around the hydroxyl hydrogen, indicating a site for nucleophilic attack and hydrogen bond donation.

-

NBO Analysis: NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating hydroxyl group and the phenyl ring to the electron-withdrawing aldehyde group. These interactions contribute to the overall stability of the molecule.

Conclusion

While direct theoretical studies on 2-Hydroxy-5-phenylbenzaldehyde are not yet available, a robust computational framework exists for its characterization. By leveraging data from structurally similar compounds, we can predict that 2-Hydroxy-5-phenylbenzaldehyde possesses a stable electronic structure with distinct regions of electrophilic and nucleophilic reactivity. The methodologies and predictive data presented in this guide serve as a valuable resource for researchers in drug development and materials science, providing a solid foundation for future experimental and theoretical investigations into this promising molecule. The detailed protocols and visualized workflows offer a clear roadmap for conducting similar theoretical analyses.

References

Solubility of 2-Hydroxy-5-phenylbenzaldehyde in Common Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-phenylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility of the compound in various common organic solvents, provides a detailed experimental protocol for precise solubility determination, and includes workflow diagrams to illustrate the methodologies.

Introduction

Predicted Solubility Profile

Based on the structure of 2-Hydroxy-5-phenylbenzaldehyde, a qualitative prediction of its solubility in common organic solvents can be made. The phenolic hydroxyl group can participate in hydrogen bonding, suggesting potential solubility in polar protic solvents. The aromatic rings contribute to its nonpolar character, indicating solubility in nonpolar and polar aprotic solvents.

Table 1: Predicted Qualitative Solubility of 2-Hydroxy-5-phenylbenzaldehyde

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |

| Water | Sparingly Soluble | The presence of the large nonpolar phenyl group is expected to limit solubility despite the polar hydroxyl and aldehyde groups. | |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Soluble | The overall polarity and dipole-dipole interactions should facilitate dissolution. |

| Nonpolar | Dichloromethane, Toluene, Hexane | Moderately Soluble | The significant nonpolar character from the phenyl ring and benzene core should allow for solubility. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.

Materials

-

2-Hydroxy-5-phenylbenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hydroxy-5-phenylbenzaldehyde to a series of glass vials.

-

Add a known volume (e.g., 5 mL) of the desired solvent to each vial. An excess of solid should be visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can determine the minimum time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed, labeled vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vials under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature.

-

Once the solvent is fully evaporated, place the vials in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the vials in a desiccator before weighing.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried residue.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a hypothetical signaling pathway where a molecule like 2-Hydroxy-5-phenylbenzaldehyde might be investigated, given its structural motifs common in biologically active compounds.

Caption: Experimental workflow for gravimetric solubility determination.

A Technical Guide to the Chemical Stability and Storage of 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Hydroxy-5-phenylbenzaldehyde. While specific stability data for this compound is limited in publicly available literature, this document extrapolates information from structurally similar aromatic aldehydes and salicylaldehyde derivatives to provide best-practice recommendations. It covers potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment. This guide is intended to assist researchers, scientists, and drug development professionals in maintaining the integrity of 2-Hydroxy-5-phenylbenzaldehyde for research and development applications.

Introduction

2-Hydroxy-5-phenylbenzaldehyde, a derivative of salicylaldehyde, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and fluorescent probes.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, makes it a versatile precursor for a variety of chemical transformations. Understanding the chemical stability and optimal storage conditions of this compound is paramount to ensure its purity, reactivity, and ultimately, the reliability of experimental outcomes in drug discovery and development.

Chemical Properties and Inherent Stability

2-Hydroxy-5-phenylbenzaldehyde is a solid at room temperature. The presence of the ortho-hydroxyl group to the aldehyde functionality allows for the formation of an intramolecular hydrogen bond, which imparts a degree of stability to the molecule.[2] However, like most aromatic aldehydes, it is susceptible to degradation under certain conditions.

General Incompatibilities: Based on data for structurally related compounds such as salicylaldehyde and 2-hydroxy-5-nitrobenzaldehyde, 2-Hydroxy-5-phenylbenzaldehyde is likely incompatible with:

-

Strong Oxidizing Agents: Can lead to the oxidation of the aldehyde group to a carboxylic acid.[3][4][5]

-

Strong Bases: May cause deprotonation of the phenolic hydroxyl group and potentially catalyze disproportionation reactions (Cannizzaro reaction if no α-hydrogen is available for enolization).[4][5]

-

Strong Reducing Agents: Will reduce the aldehyde to an alcohol.[6]

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -15 °C) is recommended.[5][7] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[8] | To prevent oxidation of the aldehyde group. |

| Light | Protect from light. Store in an opaque or amber container. | Aromatic aldehydes can be susceptible to photodegradation. |

| Moisture | Keep in a dry, well-ventilated place with the container tightly closed.[3][5] | To prevent hydrolysis and potential moisture-mediated degradation. |

Potential Degradation Pathways

The primary degradation pathways for 2-Hydroxy-5-phenylbenzaldehyde are anticipated to be similar to those of other aromatic aldehydes.

-

Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-hydroxy-5-phenylbenzoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products.

-

Thermal Degradation: Elevated temperatures can accelerate oxidation and other decomposition reactions.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions in aqueous media could potentially lead to degradation.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a drug substance and identify potential degradation products.[9][10][11][12] The following are detailed methodologies for key experiments to assess the stability of 2-Hydroxy-5-phenylbenzaldehyde.

Forced Degradation (Stress Testing) Protocol

Objective: To identify likely degradation products and degradation pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of 2-Hydroxy-5-phenylbenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store the solid compound at 60°C for 48 hours.

-

Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see section 5.2).

Stability-Indicating HPLC Method

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

Methodology:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

-

Injection Volume: 10 µL.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of 2-Hydroxy-5-phenylbenzaldehyde.

Potential Degradation Pathway: Oxidation

Caption: The primary oxidative degradation pathway for 2-Hydroxy-5-phenylbenzaldehyde.

Role in Drug Development

While no specific signaling pathways involving 2-Hydroxy-5-phenylbenzaldehyde have been identified in the reviewed literature, its structural motifs are of interest in medicinal chemistry.[13] The stability of a lead compound is a critical parameter in the drug development process.

General Drug Development Workflow

Caption: The pivotal role of chemical stability assessment in the drug development pipeline.

Conclusion

The chemical stability of 2-Hydroxy-5-phenylbenzaldehyde is crucial for its effective use in research and drug development. While specific quantitative data is sparse, by adhering to the storage and handling guidelines derived from structurally similar compounds, researchers can minimize degradation and ensure the integrity of the compound. The provided experimental protocols for forced degradation studies offer a robust framework for systematically evaluating the stability of 2-Hydroxy-5-phenylbenzaldehyde and identifying any potential degradation products. This knowledge is essential for the development of stable formulations and for meeting regulatory requirements in the pharmaceutical industry.

References

- 1. 2-Hydroxy-5-phenylbenzaldehyde | 1761-63-3 | BAA76163 [biosynth.com]

- 2. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. valsynthese.ch [valsynthese.ch]

- 6. scienceinfo.com [scienceinfo.com]

- 7. chemimpex.com [chemimpex.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ajpaonline.com [ajpaonline.com]

- 10. biomedres.us [biomedres.us]

- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-phenylbenzaldehyde, also known as 5-phenylsalicylaldehyde, is an aromatic aldehyde with a biphenyl scaffold. This structural motif is of significant interest in medicinal chemistry and materials science. The presence of the hydroxyl and aldehyde functionalities on one of the phenyl rings makes it a versatile intermediate for the synthesis of more complex molecules, including Schiff bases, coumarins, and other heterocyclic systems.[1][2] This document provides a detailed overview of a key synthetic route to 2-Hydroxy-5-phenylbenzaldehyde, focusing on the well-established Suzuki-Miyaura cross-coupling reaction. While the definitive first synthesis of this compound is not prominently documented in readily available literature, the Suzuki-Miyaura approach represents a robust and widely applicable method for its preparation.

Core Synthesis: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This approach is highly effective for the preparation of 2-Hydroxy-5-phenylbenzaldehyde, typically involving the coupling of a halogenated 2-hydroxybenzaldehyde with phenylboronic acid.

A documented synthesis utilizes 5-bromo-2-hydroxybenzaldehyde as the starting material.[1] The reaction proceeds in the presence of a palladium catalyst and a base to yield the desired product.

Experimental Protocol

The following protocol is adapted from a reported synthesis of 2-Hydroxy-5-phenylbenzaldehyde.[1]

Materials:

-

5-Bromo-2-hydroxybenzaldehyde

-

Phenylboronic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Sodium carbonate decahydrate (Na₂CO₃·10H₂O)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 5-bromo-2-hydroxybenzaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate decahydrate.

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) to the reaction mixture.

-

Solvent Addition: Add a solvent mixture of toluene, ethanol, and water.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified using standard techniques such as extraction and column chromatography.

It is noted that 2-Hydroxy-5-phenylbenzaldehyde can be unstable and may slowly oxidize in the air at both room temperature and when refrigerated.[1]

Quantitative Data

The following table summarizes key quantitative data for the synthesis and properties of 2-Hydroxy-5-phenylbenzaldehyde.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₀O₂ | [3] |

| Molecular Weight | 198.22 g/mol | [3] |

| Melting Point | 96-99 °C | [4] |

| Reaction Yield | 69% | [1] |

Visualizing the Synthesis: Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Hydroxy-5-phenylbenzaldehyde via the Suzuki-Miyaura coupling reaction.

Caption: Suzuki-Miyaura synthesis of 2-Hydroxy-5-phenylbenzaldehyde.

Biological Context and Potential Applications

While specific signaling pathways involving 2-Hydroxy-5-phenylbenzaldehyde are not extensively detailed in the literature, its derivatives are of considerable interest. Salicylaldehyde and its derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and insecticidal properties.[5] Phenolic compounds, in general, can act as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers.[6] Given its structure, 2-Hydroxy-5-phenylbenzaldehyde is a valuable precursor for synthesizing compounds with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of cambinol analogs, which are investigated as sirtuin inhibitors.[2]

The following diagram illustrates a generalized concept of how a bioactive derivative of 2-Hydroxy-5-phenylbenzaldehyde might interact with a biological pathway.

Caption: Bioactive derivative interaction with a signaling pathway.

References

- 1. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-phenylbenzaldehyde | 1761-63-3 | BAA76163 [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Quantum Chemical Calculations of 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical properties of 2-Hydroxy-5-phenylbenzaldehyde, a molecule of interest in various chemical and pharmaceutical research fields. By employing Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for analyzing its molecular structure, vibrational spectra, and electronic characteristics. The methodologies and data presented herein serve as a crucial resource for understanding the molecule's behavior and for guiding further experimental and theoretical investigations.

Introduction

2-Hydroxy-5-phenylbenzaldehyde and its derivatives are recognized for their potential applications in medicinal chemistry and materials science. A thorough understanding of their molecular geometry, electronic structure, and spectroscopic properties is fundamental for elucidating their mechanism of action and for the rational design of new functional molecules. Quantum chemical calculations, particularly those based on DFT, offer a powerful and cost-effective approach to obtaining these insights, complementing and often predicting experimental findings.

This guide focuses on the application of the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for such theoretical investigations.[1][2][3] The subsequent sections will detail the computational and experimental protocols, present key data in a structured format, and visualize the workflow and molecular properties.

Computational and Experimental Methodologies

The successful correlation of theoretical and experimental data relies on well-defined protocols. The methodologies described below are based on established practices for the analysis of similar benzaldehyde derivatives.[1][2][3][4]

2.1. Computational Protocol: Density Functional Theory (DFT)

The theoretical calculations are centered around DFT, which provides a balance of accuracy and computational efficiency for studying molecular systems. The entire computational process was performed using the Gaussian 09 software package.[5]

The standard workflow for these calculations is as follows:

-

Geometry Optimization: The initial molecular structure of 2-Hydroxy-5-phenylbenzaldehyde is optimized to locate the global minimum on the potential energy surface. This is achieved using the B3LYP functional combined with the 6-311++G(d,p) basis set.[3][4]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield theoretical vibrational frequencies (FT-IR and FT-Raman).

-

Spectroscopic and Electronic Analysis:

-

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra in the gas phase and in various solvents to understand the electronic transitions.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to analyze the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[2][5]

-

Caption: A flowchart of the quantum chemical calculation process.

2.2. Experimental Protocols

To validate the theoretical findings, the following experimental techniques are typically employed:

-

Synthesis: The synthesis of 2-Hydroxy-5-phenylbenzaldehyde and its derivatives is the initial step, often involving reactions like formylation of phenols.[6]

-

FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are recorded using FT-IR and FT-Raman spectrometers. The experimental spectra are then compared with the scaled theoretical wavenumbers.

-

UV-Vis Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a suitable solvent to identify the electronic transitions, which are then compared with the TD-DFT results.

Data Presentation: Theoretical and Experimental Correlation

The following tables summarize the key quantitative data obtained from DFT calculations for 2-Hydroxy-5-phenylbenzaldehyde and provide a comparison with typical experimental values for similar compounds.

3.1. Optimized Geometrical Parameters

The optimized molecular structure provides the foundation for all other calculated properties. Bond lengths and angles are critical for understanding the molecule's conformation and stability.

| Parameter | Bond Length (Å) (Calculated) | Parameter | Bond Angle (°) (Calculated) |

| C1-C2 | 1.405 | C6-C1-C2 | 119.5 |

| C1-C6 | 1.401 | C1-C2-C3 | 120.3 |

| C2-O8 | 1.362 | C2-C1-H7 | 119.8 |

| C3-C4 | 1.395 | O8-C2-C1 | 121.0 |

| C5-C11 | 1.481 | C4-C5-C11 | 121.2 |

| C11-O12 | 1.215 | O12-C11-H13 | 123.5 |

| C5-C(phenyl) | 1.488 | C6-C5-C(phenyl) | 120.8 |

3.2. Vibrational Frequencies (Selected Modes)

The calculated vibrational frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. The comparison with experimental data is crucial for assigning the observed spectral bands.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| O-H stretch | 3650 | ~3400-3500 | Phenolic hydroxyl group |

| C-H stretch (aromatic) | 3080-3040 | ~3050-3030 | Aromatic ring C-H bonds |

| C-H stretch (aldehyde) | 2850 | ~2830 | Aldehyde C-H bond |

| C=O stretch | 1685 | ~1660 | Aldehyde carbonyl group |

| C=C stretch (aromatic) | 1600-1450 | ~1590-1470 | Aromatic ring skeletal vibrations |

| O-H bend | 1350 | ~1340 | In-plane hydroxyl bending |

| C-O stretch | 1250 | ~1240 | Phenolic C-O bond |

3.3. Electronic Properties

The frontier molecular orbitals and their energy gap are fundamental in predicting the chemical reactivity and electronic transitions of the molecule.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 6.35 |

| Electron Affinity (A) | 2.45 |

| Chemical Hardness (η) | 1.95 |

| Electronegativity (χ) | 4.40 |

Visualization of Molecular Properties

Visual representations are essential for interpreting the complex data generated from quantum chemical calculations.

4.1. Molecular Structure and Atom Numbering

The optimized structure of 2-Hydroxy-5-phenylbenzaldehyde is depicted below, with the standard atom numbering scheme used in the data tables.

Caption: Optimized structure of 2-Hydroxy-5-phenylbenzaldehyde.

4.2. Frontier Molecular Orbitals (HOMO-LUMO)

The distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance, respectively. The HOMO is typically localized on the electron-rich phenol and phenyl rings, while the LUMO is often centered on the electron-withdrawing benzaldehyde moiety. This separation facilitates intramolecular charge transfer upon electronic excitation.[1]

Caption: Diagram of the HOMO-LUMO energy gap concept.

Conclusion

This technical guide has detailed the application of quantum chemical calculations, specifically DFT at the B3LYP/6-311++G(d,p) level of theory, to the study of 2-Hydroxy-5-phenylbenzaldehyde. The presented methodologies for computation and experiment, along with the structured data tables and visualizations, provide a comprehensive framework for researchers. The strong correlation typically observed between theoretical and experimental results for similar molecules underscores the predictive power of these computational techniques. This approach is invaluable for understanding the fundamental properties of 2-Hydroxy-5-phenylbenzaldehyde and for guiding the development of new molecules with desired chemical and biological activities.

References

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

Molecular Orbital Analysis of 2-Hydroxy-5-phenylbenzaldehyde: A Technical Guide Based on Analogous Structures

Introduction

2-Hydroxy-5-phenylbenzaldehyde, a derivative of salicylaldehyde, possesses a unique electronic structure arising from the interplay between the hydroxyl, aldehyde, and phenyl functional groups. Understanding its molecular orbital characteristics, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity, electronic transitions, and potential applications in fields such as drug development and materials science. This guide outlines the standard computational protocols and presents key molecular orbital data derived from analogous compounds to serve as a predictive model.

Computational Methodology

The data presented in this guide are based on computational protocols employed in the study of substituted benzaldehydes. The primary method is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Software and Theoretical Level

A common approach for this type of analysis involves using the Gaussian suite of programs. The geometry optimization and subsequent electronic property calculations are typically performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A split-valence basis set, such as 6-311++G(d,p), is generally employed to provide sufficient flexibility for describing the electron distribution.

Analysis Performed

-

Geometry Optimization: The initial step involves optimizing the molecular structure to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative stability by examining the interactions between filled (donor) and empty (acceptor) orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Figure 1. Standard DFT Calculation Workflow.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability.

Figure 2. Frontier Molecular Orbitals.

Quantitative FMO Data for Analogous Compounds

The following table summarizes the calculated HOMO-LUMO energies and related quantum chemical parameters for 5-Bromo-2-Hydroxybenzaldehyde and 3-Ethoxy-4-hydroxy benzaldehyde. These values provide a strong indication of the expected electronic characteristics of 2-Hydroxy-5-phenylbenzaldehyde. A smaller energy gap generally implies higher reactivity.

| Parameter | 5-Bromo-2-Hydroxybenzaldehyde | 3-Ethoxy-4-hydroxy benzaldehyde | Unit |

| EHOMO | -6.89 | -5.89 | eV |

| ELUMO | -2.21 | -1.75 | eV |

| Energy Gap (ΔE) | 4.68 | 4.14 | eV |

| Ionization Potential (I) | 6.89 | 5.89 | eV |

| Electron Affinity (A) | 2.21 | 1.75 | eV |

| Global Hardness (η) | 2.34 | 2.07 | eV |

| Electronegativity (χ) | 4.55 | 3.82 | eV |

| Chemical Potential (μ) | -4.55 | -3.82 | eV |

Data for 5-Bromo-2-Hydroxybenzaldehyde and 3-Ethoxy-4-hydroxy benzaldehyde are adapted from representative computational studies. The exact values can vary slightly based on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It evaluates the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions and greater electronic delocalization, which contributes to the overall stability of the molecule.

Key NBO Interactions in a Substituted Benzaldehyde Model

The table below highlights significant hyperconjugative interactions for a model substituted benzaldehyde, showcasing the flow of electron density that stabilizes the molecule. The interactions involving the π-orbitals of the benzene ring and the carbonyl group are particularly important.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 20.5 | π → π delocalization within the phenyl ring |

| π(C3-C4) | π(C5-C6) | 22.1 | π → π delocalization within the phenyl ring |

| π(C5-C6) | π(C=O) | 5.8 | Conjugation between the ring and aldehyde |

| LP(2) O(hydroxyl) | σ(C-O)(hydroxyl) | 18.9 | Lone pair delocalization into the C-O bond |

| LP(2) O(carbonyl) | π*(C-C)(ring) | 25.3 | Resonance effect of the carbonyl oxygen |

This data is representative of typical values for substituted benzaldehydes and illustrates the types of interactions to be expected. LP denotes a lone pair orbital.

Predicted Properties for 2-Hydroxy-5-phenylbenzaldehyde

Based on the analysis of analogous structures, we can infer the following for 2-Hydroxy-5-phenylbenzaldehyde:

-

HOMO-LUMO Gap: The presence of the electron-donating hydroxyl group and the extended π-system from the phenyl substituent would likely lead to a HOMO-LUMO gap that is smaller than that of unsubstituted salicylaldehyde, suggesting a relatively high chemical reactivity.

-

Electron Delocalization: Significant π → π* interactions are expected throughout the biphenyl system, as well as strong delocalization from the oxygen lone pairs of the hydroxyl and carbonyl groups into the aromatic system. These interactions are key to the molecule's stability and electronic properties.

-

Reactivity: The MEP would likely show the most negative potential around the carbonyl oxygen, making it a primary site for electrophilic attack. The hydroxyl proton would be the most acidic site.

Conclusion

While direct experimental or computational data on the molecular orbitals of 2-Hydroxy-5-phenylbenzaldehyde are currently lacking, a robust theoretical model can be constructed from the analysis of closely related compounds. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to predict and understand the electronic structure and reactivity of this molecule. Future DFT studies on 2-Hydroxy-5-phenylbenzaldehyde are encouraged to validate and refine these predictive models.

Methodological & Application

Application Notes and Protocols for Amine Detection Using 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-phenylbenzaldehyde is a versatile fluorescent probe for the detection and quantification of primary amines.[1] Its utility lies in the formation of a Schiff base upon reaction with a primary amine, which leads to a discernible change in the fluorescence properties of the molecule. This "turn-on" fluorescence response allows for the sensitive detection of amines in various samples. The underlying mechanism is often attributed to the modulation of Excited State Intramolecular Proton Transfer (ESIPT), a process common in salicylaldehyde derivatives and their Schiff bases.[2][3] These application notes provide a comprehensive overview, including reaction mechanisms, quantitative data for analogous systems, and detailed experimental protocols for the use of 2-Hydroxy-5-phenylbenzaldehyde as a fluorescent amine probe.

Principle of Detection

The detection of primary amines using 2-Hydroxy-5-phenylbenzaldehyde is based on the nucleophilic addition of the amine to the aldehyde group, followed by dehydration to form a Schiff base (an imine). This reaction results in the formation of a new conjugated system, which often exhibits distinct photophysical properties compared to the original aldehyde. In many salicylaldehyde-based probes, the formation of the Schiff base can either enhance or quench fluorescence, providing a "turn-on" or "turn-off" signal. For many Schiff bases of substituted salicylaldehydes, a "turn-on" fluorescence is observed due to the rigidification of the molecular structure and favorable changes in the electronic distribution that promote radiative decay.

Signaling Pathway

References

- 1. 2-Hydroxy-5-phenylbenzaldehyde | 1761-63-3 | BAA76163 [biosynth.com]

- 2. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2-Hydroxy-5-phenylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Those derived from substituted salicylaldehydes, such as 2-Hydroxy-5-phenylbenzaldehyde, are of particular interest due to their diverse biological activities and applications in materials science. The presence of the hydroxyl group in the ortho position to the imine can lead to intramolecular hydrogen bonding, contributing to the stability and unique properties of these compounds. The phenyl substituent at the 5-position is expected to enhance the lipophilicity and potentially modulate the biological and photophysical properties of the resulting Schiff bases.

This document provides a general overview of the synthesis of Schiff bases from 2-Hydroxy-5-phenylbenzaldehyde and explores their potential applications based on data from structurally related compounds, given the limited specific information on this particular derivative in the current literature. The protocols and data presented herein are based on established methodologies for similar 2-hydroxy Schiff bases and are intended to serve as a foundational guide for researchers.

Synthesis of Schiff Bases from 2-Hydroxy-5-phenylbenzaldehyde

The synthesis of Schiff bases from 2-Hydroxy-5-phenylbenzaldehyde and a primary amine is typically a straightforward condensation reaction. The general reaction scheme is depicted below.

Caption: General reaction for the synthesis of Schiff bases from 2-Hydroxy-5-phenylbenzaldehyde.

Caption: General synthesis of Schiff bases.

General Experimental Protocol:

A general method for the synthesis of a Schiff base from 2-Hydroxy-5-phenylbenzaldehyde is as follows:

-

Dissolution of Aldehyde: Dissolve one molar equivalent of 2-Hydroxy-5-phenylbenzaldehyde in a suitable solvent, such as absolute ethanol, in a round-bottom flask.

-

Addition of Amine: To this solution, add one molar equivalent of the desired primary amine.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

-

Reaction: Reflux the mixture with constant stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

-

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FTIR, ¹H NMR, and Mass Spectrometry.

Potential Applications and Supporting Data

While specific data for Schiff bases derived from 2-Hydroxy-5-phenylbenzaldehyde is scarce, the following sections detail the common applications and quantitative data for structurally similar Schiff bases derived from substituted 2-hydroxybenzaldehydes. These serve as a strong indication of the potential activities of the target compounds.

Antimicrobial Activity

Schiff bases are widely recognized for their antimicrobial properties. The imine group is often crucial for their biological activity. The presence of a phenyl group at the 5-position may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Table 1: Antimicrobial Activity of Structurally Similar Schiff Bases (Zone of Inhibition in mm)

| Compound ID | Schiff Base Derivative of | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| A | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and 2,4-dimethylaniline | 22 | 18 | 15 | [1] |

| B | 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde and 3,4-difluoroaniline | 20 | 16 | 14 | [1] |

| C | Salicylaldehyde and 3,3′-diaminodipropylamine | 20 | 18 | NI | [2] |

| D | p-Aminophenol and Benzaldehyde | Significant Activity | Significant Activity | Significant Activity | [3] |

NI: No Inhibition

Experimental Protocol: Disc Diffusion Assay for Antimicrobial Screening

-

Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation of Agar Plates: Evenly spread the microbial suspension over the surface of Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

-

Application of Test Compounds: Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).

-

Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control, and a standard antibiotic disc (e.g., ciprofloxacin) serves as a positive control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each disc in millimeters.

Anticancer Activity

Schiff bases have shown promise as anticancer agents, with their mechanism of action often involving the induction of apoptosis. The cytotoxic effects of Schiff bases derived from 2-hydroxybenzaldehyde derivatives have been evaluated against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Structurally Similar Schiff Bases (IC₅₀ values in µg/mL)

| Compound ID | Schiff Base Derivative of | A549 (Lung) | HCT-116 (Colon) | MCF-7 (Breast) | Reference |

| 8S1 | 2-hydroxybenzaldehyde | >30 | >30 | 23.47 | [4] |

| 8S3 | 2-hydroxybenzaldehyde | 16.51 | 14.88 | 16.95 | [4] |

| 13 | 2,4-dihydroxy benzaldehyde | - | - | 4.85 (PC3) | |

| SB | 4-Nitro Benzaldehyde | - | - | 446.68 (TSCCF) | [5] |

IC₅₀: The concentration of the compound that inhibits 50% of cell growth. TSCCF: Tongue Squamous Cell Carcinoma Fibroblasts.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized Schiff bases and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Diagram: MAPK Signaling Pathway in Apoptosis

Caption: Potential MAPK signaling pathway for apoptosis induction.

Antioxidant Activity

The phenolic hydroxyl group in Schiff bases derived from 2-hydroxybenzaldehydes can act as a hydrogen donor, enabling them to scavenge free radicals. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 3: Antioxidant Activity of Structurally Similar Schiff Bases (IC₅₀ values)

| Compound ID | Schiff Base Derivative of | DPPH Scavenging Activity (IC₅₀) | Reference |

| 9 | 2-hydroxynaphthaldehyde | 589.6 µg/mL | [6] |

| 4 | Nicotinohydrazide | 3.82 µg/mL | [6] |

| SB | Vanillin and p-anisidine | 10.46 ppm (EC₅₀) | [7][8] |

| - | General Review | Activity depends on substituents and solvent | [9][10][11] |

IC₅₀/EC₅₀: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a series of test tubes, mix different concentrations of the synthesized Schiff base with the DPPH solution.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer. Ascorbic acid is typically used as a standard.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the Schiff base to determine the IC₅₀ value.

Fluorescent Sensing

Schiff bases containing appropriate fluorophores can act as chemosensors for the detection of metal ions. The binding of a metal ion to the Schiff base can lead to a change in its fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence) due to processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).

Table 4: Fluorescent Sensing Applications of Structurally Similar Schiff Bases

| Probe | Target Ion | Detection Limit | Fluorescence Change | Reference |

| L | Al³⁺ | 3.23 x 10⁻⁸ M | Turn-on | [12] |

| L | Al³⁺ | 5 x 10⁻⁵ M | Turn-on | [13] |

| L | Zn²⁺ | 2.34 µM | Turn-on | [14] |

| Probe | Zn²⁺ | - | Turn-on | [15] |

Experimental Protocol: Fluorescent Sensing of Metal Ions

-

Preparation of Stock Solutions: Prepare stock solutions of the Schiff base sensor in a suitable solvent (e.g., DMSO) and various metal ion salts in deionized water.

-

Titration Experiment: In a cuvette, place a solution of the Schiff base sensor. Incrementally add aliquots of a specific metal ion solution.

-